

Technical Comparison Guide: Selectivity Profiling of (Sar¹, Gly⁸)-Angiotensin II

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Compound of Interest

Compound Name: (Sar¹, Gly⁸)-Angiotensin II

CAS No.: 51887-62-8

Cat. No.: B1408576

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Executive Summary

(Sar¹, Gly⁸)-Angiotensin II is a synthetic octapeptide analog of Angiotensin II.[1] Unlike its well-known counterpart Saralasin ([Sar¹, Ala⁸]-Ang II), which acts as a non-selective antagonist at both AT₁ and AT₂ receptors, the Gly⁸ analog exhibits distinct AT₁-subtype selectivity.

This guide details the cross-reactivity profile of (Sar¹, Gly⁸)-Angiotensin II, providing experimental evidence of its high affinity for the AT₁ receptor and significantly reduced affinity for the AT₂ receptor and other off-targets.

Key Distinction:

- Saralasin ([Sar¹, Ala⁸]-Ang II): Non-selective (High affinity for AT₁ & AT₂).
- [Sar¹, Gly⁸]-Ang II: AT₁ Selective (High affinity for AT₁; Low affinity for AT₂).[2]

Comparative Pharmacological Profile

The following matrix synthesizes binding affinity (

or

) and functional potency data. Note the divergence in AT₂ affinity, which is the primary determinant of this compound's specificity utility.

Table 1: Receptor Selectivity Matrix

Target Receptor	(Sar ¹ , Gly ⁸)-Ang II	Saralasin ([Sar ¹ , Ala ⁸])	Losartan (Small Molecule)	Native Angiotensin II
AT ₁ Receptor	High Affinity()	High Affinity()	High Affinity()	High Affinity()
AT ₂ Receptor	Low Affinity()	High Affinity()	No Binding()	High Affinity()
IRAP (AT ₄ Site)	Negligible(Stable against degradation)	Negligible(Stable against degradation)	No Binding	High Affinity(Via Ang IV metabolite)
Functional Mode	Antagonist(Surmountable)	Partial Agonist / Antagonist	Inverse Agonist / Antagonist	Full Agonist

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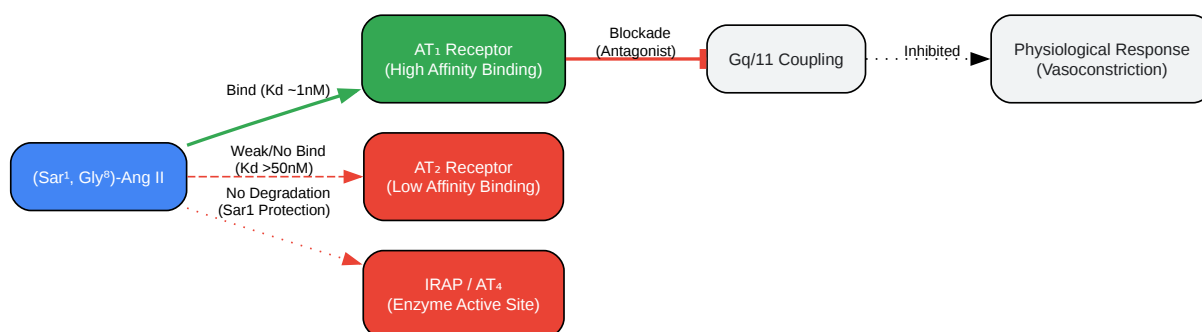
Data Interpretation: The substitution of the C-terminal Phenylalanine with Glycine (Gly⁹) drastically reduces the peptide's ability to stabilize the active conformation of the AT₂ receptor compared to Alanine (Ala⁹). This makes (Sar¹, Gly⁹)-Ang II a superior tool for isolating AT₁-mediated effects in tissues expressing both subtypes (e.g., adrenal gland, brain).

Mechanistic Insight: Structural Determinants of Selectivity

The selectivity of (Sar¹, Gly⁸)-Ang II is driven by the "C-Terminal Switch" mechanism.

- Position 1 (Sarcosine): Enhances resistance to aminopeptidases, preventing rapid degradation into Ang III or Ang IV. This minimizes cross-reactivity with the AT₄ receptor (IRAP), which typically binds the Ang IV fragment (3-8).
- Position 8 (Glycine):
 - In AT₁: The Glycine residue occupies the orthosteric pocket but fails to trigger the transmembrane helix movements (TM6) required for G-protein coupling, resulting in antagonism.
 - In AT₂: The AT₂ receptor binding pocket is more sterically restrictive regarding the C-terminus. The lack of a side chain on Glycine (hydrogen only) destabilizes the binding interaction significantly compared to the methyl group of Alanine (Saralasin) or the benzyl group of Phenylalanine (Native Ang II).

Visualization: Selectivity Signaling Pathway



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Figure 1: Mechanistic pathway showing the selective blockade of AT₁ signaling and avoidance of AT₂ and IRAP interactions.

Experimental Protocol: Validating Cross-Reactivity

To verify the selectivity of (Sar¹, Gly⁸)-Ang II in your specific biological system, use the following Radioligand Competition Binding Assay. This protocol is self-validating by using specific blockers to mask subtypes.

Materials

- Radioligand:

I-[Sar¹, Ile⁸]-Angiotensin II (Non-selective reference ligand).

- Tissue/Cells: Rat Adrenal Medulla (Rich in AT₂) and Cortex (Rich in AT₁), or HEK-293 cells stably transfected with hAT₁ or hAT₂.
- Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.2% BSA, pH 7.4.

Step-by-Step Methodology

- Membrane Preparation:

- Homogenize tissue in ice-cold buffer. Centrifuge at 30,000 x g for 20 mins. Resuspend pellet.
- Control: Determine protein concentration (Bradford assay). Use 10-20 µg protein per well.

- Competition Binding Loop:

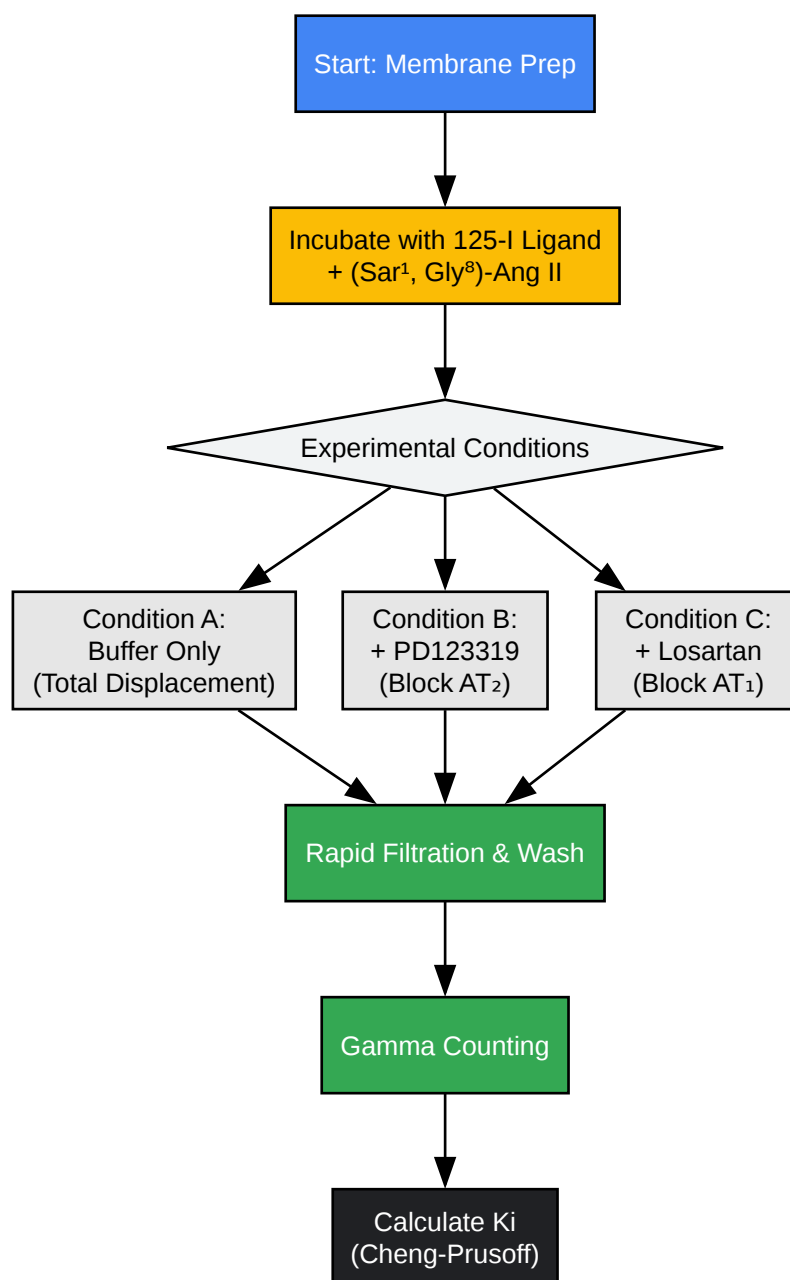
- Total Binding: Incubate membranes +
I-Ligand (0.5 nM).
- Non-Specific Binding (NSB): Add excess unlabeled Ang II (1 µM).
- Experimental Arms:
 - Arm A (AT₁ Selectivity): Add increasing concentrations of (Sar¹, Gly⁸)-Ang II (to M).

- Arm B (AT₂ Masking - Validation): Repeat Arm A in the presence of PD123319 (1 μM, specific AT₂ blocker). If (Sar¹, Gly⁸) is truly AT₁ selective, the displacement curve should remain unchanged.
- Arm C (AT₁ Masking - Validation): Repeat Arm A in the presence of Losartan (1 μM). If (Sar¹, Gly⁸) is AT₁ selective, it should show no displacement in this arm (as the AT₁ sites are already blocked).
- Incubation & Termination:
 - Incubate at 25°C for 60 minutes (equilibrium).
 - Terminate by rapid filtration through GF/C glass fiber filters using a cell harvester.
 - Wash 3x with ice-cold buffer.
- Data Analysis:
 - Count radioactivity (Gamma counter).
 - Plot % Specific Binding vs. Log[Concentration].
 - Calculate

and derive

using the Cheng-Prusoff equation.

Workflow Visualization



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Figure 2: Experimental workflow for defining the selectivity profile using competition binding.

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